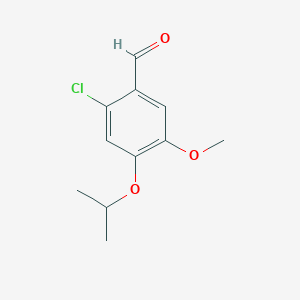

2-Chloro-4-isopropoxy-5-methoxybenzaldehyde

Descripción

2-Chloro-4-isopropoxy-5-methoxybenzaldehyde (CAS: 94169-57-0) is a substituted benzaldehyde derivative with a chloro group at position 2, an isopropoxy group at position 4, and a methoxy group at position 5. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive aldehyde functional group and electron-donating alkoxy substituents .

Propiedades

IUPAC Name |

2-chloro-5-methoxy-4-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-7(2)15-11-5-9(12)8(6-13)4-10(11)14-3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZOULWZVFPKPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)Cl)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-isopropoxy-5-methoxybenzaldehyde typically involves the reaction of 2-chloro-5-methoxybenzaldehyde with isopropyl alcohol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to facilitate the substitution reaction, followed by purification steps such as recrystallization or chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-4-isopropoxy-5-methoxybenzaldehyde may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. Industrial methods also focus on optimizing the reaction conditions to minimize by-products and reduce production costs .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-4-isopropoxy-5-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

Oxidation: 2-Chloro-4-isopropoxy-5-methoxybenzoic acid.

Reduction: 2-Chloro-4-isopropoxy-5-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-Chloro-4-isopropoxy-5-methoxybenzaldehyde is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

Medicine: Research into its potential pharmacological properties, including antimicrobial and anti-inflammatory activities, is ongoing.

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-isopropoxy-5-methoxybenzaldehyde depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity and affecting cellular processes. The molecular targets and pathways involved can vary widely, but typically include interactions with nucleophilic sites on proteins or nucleic acids .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound is compared below with four analogs differing in substituent type, position, or alkyl chain length.

Structural and Molecular Comparison

Key Comparative Insights

Substituent Position and Reactivity

- Halogen Variation : Replacing chlorine with bromine (e.g., 2-Bromo analog) increases molecular weight by ~44.4 g/mol and may enhance electrophilicity at the aromatic ring due to bromine’s lower electronegativity compared to chlorine. This could influence substitution reactions in downstream syntheses .

- Alkoxy Chain Length : The butoxy group in 4-Butoxy-3-chloro-5-methoxybenzaldehyde introduces a longer alkyl chain, increasing hydrophobicity (logP ~2.8 estimated) compared to the isopropoxy group (logP ~2.2). This impacts solubility and may affect bioavailability in drug design .

- Methyl vs.

Actividad Biológica

2-Chloro-4-isopropoxy-5-methoxybenzaldehyde is a synthetic organic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has the molecular formula and features a chloro group, an isopropoxy group, and a methoxy group attached to a benzaldehyde backbone. Its unique structure influences its reactivity and interactions with biological targets.

The biological activity of 2-Chloro-4-isopropoxy-5-methoxybenzaldehyde is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of the chloro and methoxy groups enhances its binding affinity, allowing it to modulate enzymatic activities and alter cellular processes.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Interaction : It can bind to receptor sites, influencing signal transduction pathways that are crucial for cell communication.

Biological Activities

Research indicates that 2-Chloro-4-isopropoxy-5-methoxybenzaldehyde exhibits several notable biological activities:

- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains, fungi, and parasites. It shows potential as an antibacterial and antifungal agent.

- Anticancer Activity : Preliminary investigations suggest that the compound may possess anticancer properties, particularly in inhibiting the growth of specific cancer cell lines.

- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation, which could have implications for treating inflammatory diseases.

Case Studies

- Antibacterial Activity : In vitro studies have shown that 2-Chloro-4-isopropoxy-5-methoxybenzaldehyde exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL .

- Antifungal Efficacy : The compound was tested against Candida albicans, demonstrating a notable reduction in fungal growth at concentrations of 20 µg/mL .

- Anticancer Potential : A study evaluated the cytotoxic effects on human cancer cell lines, revealing IC50 values around 25 µM for breast cancer cells (MCF-7), indicating moderate activity .

Comparative Analysis

To better understand the uniqueness of 2-Chloro-4-isopropoxy-5-methoxybenzaldehyde, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloro-5-methoxybenzaldehyde | Lacks isopropoxy group | Moderate antibacterial activity |

| 4-Isopropoxy-5-methoxybenzaldehyde | Lacks chloro group | Reduced reactivity in substitution reactions |

| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | Contains hydroxyl instead of chloro | Widely used as a flavoring agent; less potent as an antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.